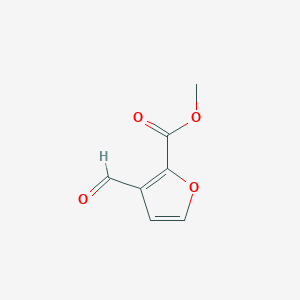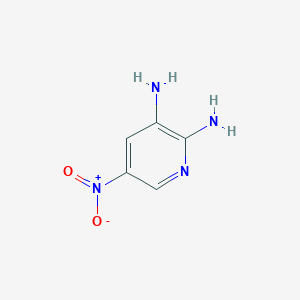![molecular formula C18H16N2O2 B182682 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline CAS No. 19904-36-0](/img/structure/B182682.png)
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline, also known as DMQX, is a compound that has gained significant attention in the field of neuroscience research. DMQX is a potent antagonist of the ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is widely used in neuroscience research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the AMPA and kainate subtypes of glutamate receptors, which are involved in excitatory neurotransmission. 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has also been used to investigate the role of glutamate receptors in learning and memory, as well as in neurological disorders such as epilepsy and neurodegenerative diseases.
Mechanism of Action
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory neurotransmission. 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has a higher affinity for the kainate receptor subtype than the AMPA subtype.
Biochemical and Physiological Effects
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has been shown to have a range of biochemical and physiological effects. In animal studies, 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has been shown to reduce seizures induced by kainate and pilocarpine. It has also been shown to impair learning and memory in rats. 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has been found to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Advantages and Limitations for Lab Experiments
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is a useful tool for studying the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has a high potency and selectivity for the AMPA and kainate receptor subtypes. However, 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has some limitations, including its short half-life and poor solubility in aqueous solutions. It also has a potential for off-target effects, which should be carefully considered in experimental design.
Future Directions
There are several future directions for research involving 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline. One area of interest is the development of more potent and selective antagonists of glutamate receptors. Another area of research is the investigation of the role of glutamate receptors in neurological disorders such as epilepsy and neurodegenerative diseases. 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline may also be used as a tool for investigating the role of glutamate receptors in pain and addiction. Finally, the development of new methods for delivering 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline to the brain may allow for more effective treatment of neurological disorders.
Synthesis Methods
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine to form a quinoxaline ring system. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl glyoxalate, followed by cyclization using sodium ethoxide. The purity of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline can be improved using column chromatography.
properties
CAS RN |
19904-36-0 |
|---|---|
Product Name |
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline |
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-10-8-13(11-18(17)22-2)7-9-14-12-19-15-5-3-4-6-16(15)20-14/h3-12H,1-2H3 |
InChI Key |
FNOLUOKAPMSWQC-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)